Cross-Coupling Reactivity: The 3-Iodo Substituent Enables Unique Synthetic Pathways Compared to the 3-Bromo Analog
In the context of synthetic utility as a building block, the iodine atom at the C3 position of 3-iodo-1,5-dimethyl-1H-indazole offers a distinct reactivity advantage over lighter halogens like bromine or chlorine. Iodine is a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling reactions to proceed under milder conditions and often with higher yields compared to the corresponding 3-bromo-1,5-dimethyl-1H-indazole . The quantitative difference is not in an IC50 but in its performance as a chemical reagent. Its calculated logP (XLogP3) of 2.6 provides a specific lipophilicity benchmark that differentiates it from other halogenated or unsubstituted indazoles [1].
| Evidence Dimension | Reactivity in Cross-Coupling Reactions (Qualitative/Class-Level) |
|---|---|
| Target Compound Data | High; Iodine acts as an excellent leaving group. |
| Comparator Or Baseline | 3-Bromo-1,5-dimethyl-1H-indazole |
| Quantified Difference | Qualitative difference; Iodides are generally more reactive than bromides in oxidative addition steps of Pd-catalyzed cycles. |
| Conditions | Standard Pd-catalyzed cross-coupling reaction conditions. |
Why This Matters
This matters for procurement because selecting the iodo-derivative provides a more versatile and reactive handle for synthesizing complex target molecules, a key decision point for a synthetic chemist.
- [1] PubChem. 3-Iodo-1,5-dimethyl-1H-indazole. Compound Summary CID 28064649. View Source
